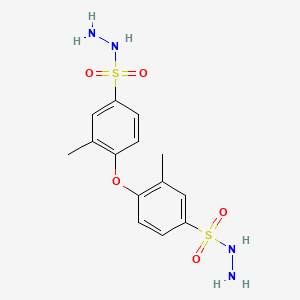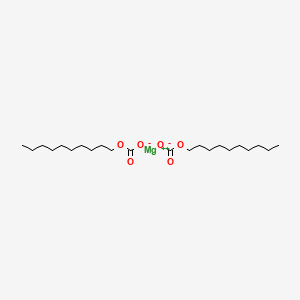
Magnesium bis(decylcarbonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bis(decylcarbonate) is a chemical compound with the molecular formula C22H42MgO6. It is a white solid that is widely used in the formulation of personal care products, such as cosmetics and skincare products. This compound acts as an emollient and skin conditioning agent, providing moisturizing and softening effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium bis(decylcarbonate) can be synthesized through the reaction of magnesium carbonate with decyl chloroformate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The reaction is exothermic and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of magnesium bis(decylcarbonate) involves the use of large-scale reactors where magnesium carbonate is reacted with decyl chloroformate. The reaction mixture is then purified through filtration and recrystallization to obtain the final product with high purity. The process is optimized to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium bis(decylcarbonate) primarily undergoes substitution reactions due to the presence of the carbonate groups. It can react with nucleophiles such as amines and alcohols to form substituted products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere
Major Products Formed: The major products formed from the reactions of magnesium bis(decylcarbonate) with nucleophiles are substituted carbonates. For example, the reaction with an amine would yield a carbamate, while the reaction with an alcohol would yield an alkyl carbonate.
Aplicaciones Científicas De Investigación
Magnesium bis(decylcarbonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbonates and carbamates.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biologically active molecules.
Medicine: Explored for its potential use in topical formulations for skin conditions due to its moisturizing and skin conditioning properties.
Industry: Utilized in the formulation of personal care products, such as lotions, creams, and sunscreens, to enhance their texture and efficacy.
Mecanismo De Acción
The mechanism of action of magnesium bis(decylcarbonate) involves its ability to interact with the skin’s surface, forming a protective barrier that helps to retain moisture and improve skin texture. At the molecular level, the compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a softening effect. The carbonate groups in the compound can also react with free radicals, providing antioxidant benefits.
Comparación Con Compuestos Similares
Magnesium carbonate: Used as an antacid and in various industrial applications.
Magnesium stearate: Commonly used as a lubricant in pharmaceutical formulations.
Magnesium sulfate: Used in medicine as a laxative and to treat magnesium deficiency.
Comparison: Magnesium bis(decylcarbonate) is unique in its application as an emollient and skin conditioning agent in personal care products. Unlike magnesium carbonate, which is primarily used for its antacid properties, magnesium bis(decylcarbonate) provides moisturizing and softening effects. Compared to magnesium stearate and magnesium sulfate, magnesium bis(decylcarbonate) has a more specialized role in skincare formulations, making it a valuable ingredient in the cosmetics industry.
Propiedades
Número CAS |
97552-54-0 |
|---|---|
Fórmula molecular |
C22H42MgO6 |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
magnesium;decyl carbonate |
InChI |
InChI=1S/2C11H22O3.Mg/c2*1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2*2-10H2,1H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
DEVGOZZMLLZYIX-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCOC(=O)[O-].CCCCCCCCCCOC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


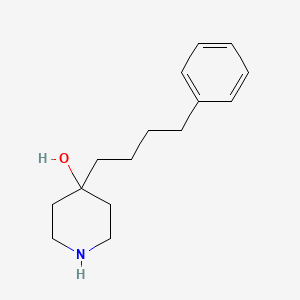
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)
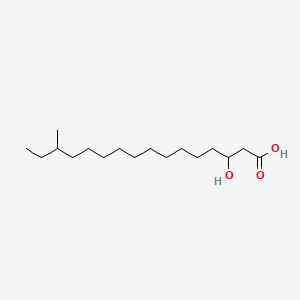
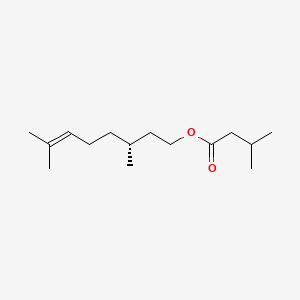
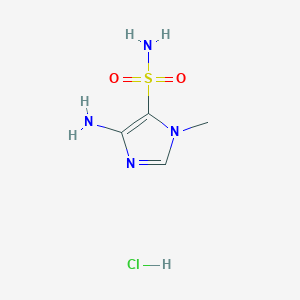
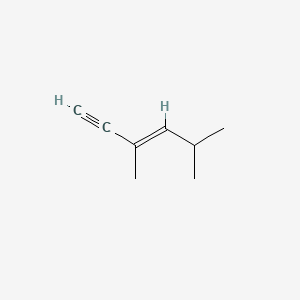
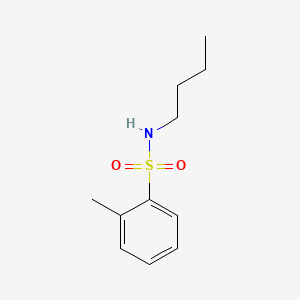
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
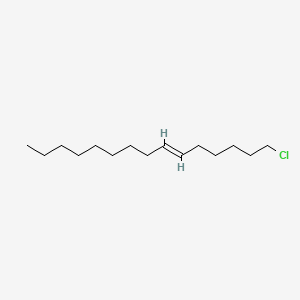
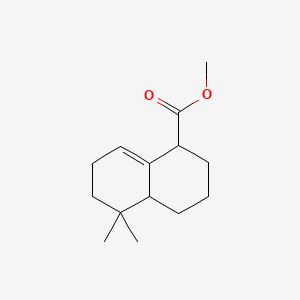
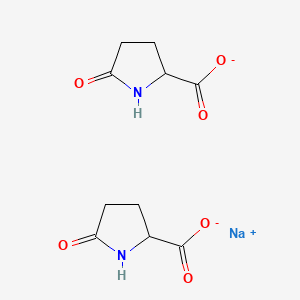
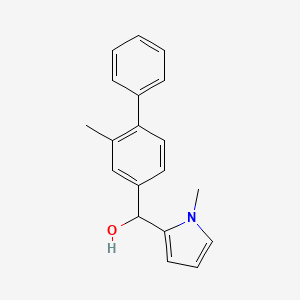
![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
